

Spectroscopic data (NMR, IR, MS) of *cis*-3-Benzyloxymethylcyclobutanol

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Compound of Interest

Compound Name: *cis*-3-Benzyloxymethylcyclobutanol

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An In-depth Technical Guide to the Spectroscopic Characterization of ***cis*-3-Benzyloxymethylcyclobutanol**

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation of ***cis*-3-Benzyloxymethylcyclobutanol**, a versatile building block in pharmaceutical and organic synthesis.^{[1][2]} As a molecule featuring a strained cyclobutane ring, a hydroxyl group, and a benzyl ether moiety, its characterization requires an integrated approach utilizing multiple spectroscopic techniques. This document outlines the theoretical and practical considerations for analyzing its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. While empirical data for this specific compound is not widely published, this guide presents a detailed prediction and interpretation of its expected spectroscopic signatures, grounded in foundational principles and data from analogous structures. The methodologies and interpretations described herein are designed to serve as a robust protocol for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

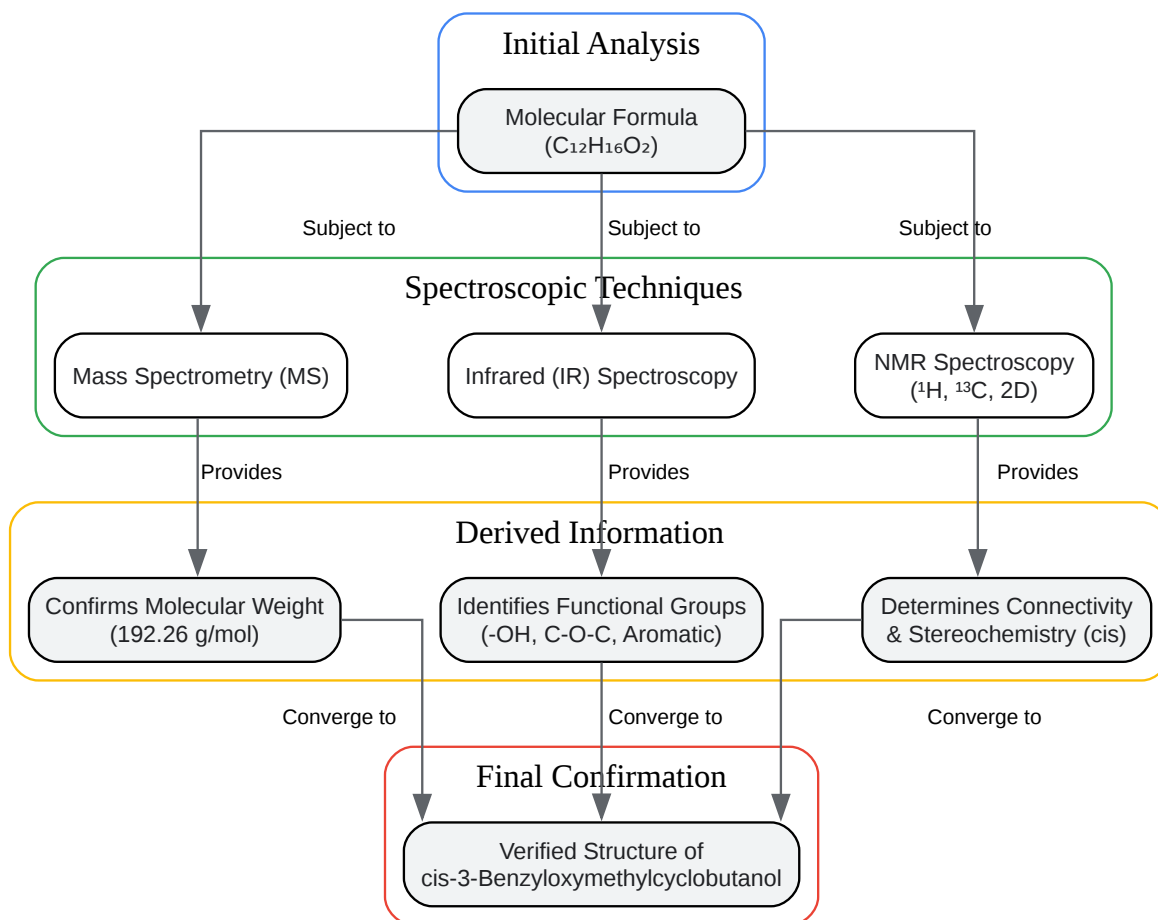
Introduction: The Structural Significance of *cis*-3-Benzyloxymethylcyclobutanol

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, offering a rigid, three-dimensional geometry that can enhance metabolic stability and binding affinity.^[3] **cis-3-Benzyloxymethylcyclobutanol** (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol) is an important synthetic intermediate that combines this desirable core with two key functional groups: a primary alcohol and a benzyl ether.^{[1][4]} These features provide orthogonal handles for further chemical modification, making it a valuable precursor for creating libraries of complex molecules for drug discovery.^[2]

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. This guide details the multi-faceted spectroscopic workflow required to verify the identity and purity of **cis-3-Benzyloxymethylcyclobutanol**, explaining the causality behind experimental choices and the logic of spectral interpretation.

Spectroscopic Elucidation Workflow

The structural confirmation of a molecule like **cis-3-Benzyloxymethylcyclobutanol** follows a logical progression. Each spectroscopic technique provides a unique piece of the puzzle, and together, they offer a self-validating system for structural assignment.



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Caption: Workflow for the structural elucidation of **cis-3-Benzyloxymethylcyclobutanol**.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. Given the molecule's polarity and thermal lability, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice, as it minimizes fragmentation and preserves the molecular ion.^{[5][6]}

Expected Data:

- Molecular Formula: $C_{12}H_{16}O_2$
- Exact Mass: 192.11503
- Ionization Mode: Positive ESI is preferred due to the presence of the ether and alcohol oxygens, which can be readily protonated or form adducts with alkali metals.[7]
- Predicted Ions (m/z):
 - $[M+H]^+$: 193.1223
 - $[M+Na]^+$: 215.1043
 - $[M+K]^+$: 231.0782

Interpretation & Causality: The primary goal is to observe a peak corresponding to the exact mass of the protonated molecule ($[M+H]^+$). The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm), providing strong evidence for the elemental composition. The presence of sodium or potassium adducts is common and further corroborates the molecular weight.[8] A likely fragment observed, even with soft ionization, would be at m/z 91.05, corresponding to the stable tropylium cation ($[C_7H_7]^+$) formed from the loss of the cyclobutanol-methoxy radical.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and definitive method for identifying functional groups.[9] The spectrum of **cis-3-Benzyloxymethylcyclobutanol** is expected to show characteristic absorptions for its alcohol, ether, and aromatic components.

Predicted Frequency (cm ⁻¹)	Bond Vibration	Functional Group	Interpretation
~3600-3200 (Broad)	O-H Stretch	Alcohol	The broadness of this peak is due to hydrogen bonding. Its presence is a key indicator of the hydroxyl group. [10]
~3100-3000	C-H Stretch (sp ²)	Aromatic Ring	Indicates the presence of hydrogens attached to the benzene ring. [11]
~3000-2850	C-H Stretch (sp ³)	Cyclobutane & CH ₂	Confirms the presence of the saturated aliphatic portions of the molecule. [12]
~1605, ~1495, ~1455	C=C Stretch	Aromatic Ring	These characteristic "ring breathing" modes are diagnostic for a benzene ring. [13]
~1100	C-O Stretch	Ether & Alcohol	A strong, prominent peak in the fingerprint region confirming the C-O single bonds of the benzyl ether and the secondary alcohol. [14]

Interpretation & Causality: The most telling feature would be the broad O-H stretch above 3200 cm⁻¹, confirming the alcohol. This, combined with the C-O stretch around 1100 cm⁻¹ and the distinct aromatic C=C and sp² C-H stretches, provides a complete fingerprint of the molecule's functional groups, validating the proposed structure at a high level.[\[10\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of an organic molecule. Analysis of both ^1H and ^{13}C NMR spectra is essential.

Causality of Experimental Choices:

- Solvent: Deuterated chloroform (CDCl_3) is an excellent first choice as it dissolves a wide range of organic compounds and has a single, well-defined residual peak at 7.26 ppm.[\[15\]](#) For a polar compound like this, deuterated methanol (CD_3OD) or acetone- d_6 are also suitable alternatives.[\[16\]](#)
- Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for referencing.[\[17\]](#)

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The ^1H NMR spectrum will be complex, particularly in the aliphatic region, due to the puckered, non-planar conformation of the cyclobutane ring.[\[18\]](#) The cis relationship between the substituents will lead to a specific set of coupling constants.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.35-7.25	m	5H	Ar-H	Aromatic protons of the benzyl group.
~4.50	s	2H	Ar-CH ₂ -O	Benzylic protons, appear as a singlet as they are isolated from other protons.
~4.20-4.10	m	1H	CH-OH	The proton on the carbon bearing the alcohol group. Its multiplicity will be complex due to coupling with adjacent cyclobutane protons.
~3.45	d	2H	CH ₂ -O-Bn	Diastereotopic protons adjacent to a chiral center, expected to appear as a doublet.
~2.60-2.50	m	2H	CH ₂ (ring, α to CHOH)	Protons on the carbons adjacent to the alcohol-bearing carbon.
~2.30-2.20	m	1H	CH-CH ₂ OBn	The proton on the carbon bearing the

				benzyloxymethyl group.
~1.90-1.80	m	2H	CH ₂ (ring, α to CH-CH ₂ OBn)	Protons on the carbons adjacent to the benzyloxymethyl-bearing carbon.
Variable	br s	1H	OH	The alcohol proton. Its chemical shift is concentration-dependent and it may not show coupling.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. It benefits from a wide spectral window, which reduces signal overlap.[\[19\]](#)

Predicted δ (ppm)	Assignment	Rationale
~138	Ar-C (quaternary)	The ipso-carbon of the benzene ring attached to the benzylic CH ₂ .
~128.5	Ar-CH (ortho, para)	Aromatic carbons. May resolve into two distinct signals.
~127.7	Ar-CH (meta)	Aromatic carbons.
~73.5	Ar-CH ₂ -O	The benzylic carbon.
~73.0	CH ₂ -O-Bn	The carbon of the methylene group attached to the ether oxygen.
~68.0	CH-OH	The carbon bearing the hydroxyl group.
~40.0	CH-CH ₂ OBn	The cyclobutane carbon attached to the benzyloxymethyl group.
~35.0	CH ₂ (ring)	The two equivalent methylene carbons of the cyclobutane ring.

Integrated NMR Interpretation: The combination of ¹H and ¹³C NMR confirms the presence of all structural units: the monosubstituted benzene ring, the benzylic ether linkage, the secondary alcohol, and the four-membered ring. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used to definitively assign which protons are attached to which carbons and to trace the connectivity through the cyclobutane ring, ultimately confirming the cis stereochemistry through analysis of coupling constants and NOESY correlations.^[18]
^[20]

Detailed Experimental Protocols

Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.
- **Ionization:** Operate in positive ion mode.^[7]
- **Infusion:** Introduce the sample solution into the source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Infrared Spectroscopy (FTIR)

- **Sample Preparation (Neat Liquid):** Since the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[21]
- **Alternative (ATR):** Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place one drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe) and ensure good contact.^{[22][23]} This method requires minimal sample preparation.
- **Background:** Record a background spectrum of the clean, empty salt plates or ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum over a range of $4000\text{-}600\text{ cm}^{-1}$.^[9] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.^[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.^[15]
- **Internal Standard:** Add a small amount of TMS as an internal reference standard (0.00 ppm).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Data Acquisition (^1H NMR): Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ^{13}C .^[19]

Conclusion: An Integrated Approach to Structural Verification

The structural characterization of **cis-3-Benzyloxymethylcyclobutanol** is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the essential functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. By following the predictive framework and experimental protocols outlined in this guide, researchers can confidently verify the structure of this and other related synthetic intermediates, ensuring the integrity and reliability of their scientific endeavors.

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